molecular formula C18H23N5O3 B2589972 5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one CAS No. 2034226-35-0

5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Cat. No.: B2589972
CAS No.: 2034226-35-0
M. Wt: 357.414
InChI Key: KXKWISLXBAKNEV-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a complex organic compound that has intrigued researchers due to its unique structure and potential applications across various scientific fields. This pyrimidinone derivative incorporates several functional groups, including pyridazinyl, piperidinyl, and methyl groups, which contribute to its distinctive chemical properties.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors:

  • Formation of the pyrimidinone core.

  • Introduction of the oxoethyl group.

  • Coupling with the 6-methylpyridazin-3-yl moiety.

  • Final condensation with the piperidin-1-yl group.

Each step requires specific reagents, solvents, and conditions, often involving catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes necessitates optimization of each synthetic step. This includes:

  • Using bulk reagents.

  • Developing efficient catalysts to reduce reaction time.

  • Implementing advanced purification techniques like crystallization and chromatography.

Types of Reactions

This compound participates in various chemical reactions, including:

  • Oxidation: : Can be oxidized to introduce additional functionalities or to form more complex derivatives.

  • Reduction: : Allows modification of the compound to yield reduced forms with different properties.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur at several positions, depending on the reaction conditions.

Common Reagents and Conditions

  • Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reducing agents such as sodium borohydride.

  • Substitution reactions may use halogenated compounds, acids, or bases as catalysts.

Major Products Formed

These reactions yield various derivatives of the original compound, often enhancing its biological or chemical activity by altering specific functional groups.

Scientific Research Applications

5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one has found applications in:

  • Chemistry: : Serving as a building block for more complex molecules in organic synthesis.

  • Biology: : Acting as a probe or a ligand in studies of molecular interactions.

  • Medicine: : Potential therapeutic agent or lead compound in drug discovery, particularly targeting specific biological pathways.

  • Industry: : Utilized in the development of materials with specialized properties.

Mechanism of Action

This compound exerts its effects through interactions with specific molecular targets, often involving binding to receptors or enzymes in biological systems. The pathways affected can include signal transduction, enzyme inhibition, or modulation of gene expression. The precise mechanism depends on the application and the target system.

Comparison with Similar Compounds

Similar compounds, such as other pyrimidinones or derivatives of pyridazinyl and piperidinyl, share some chemical characteristics but differ in their specific configurations and functional groups. These differences account for variations in their reactivity, biological activity, and potential applications. For example:

  • 5-methylpyrimidin-4(3H)-one: : Lacks the complexity and specific interactions of the 5,6-dimethyl variant.

  • 6-pyridazinyl-3-piperidinyl derivatives: : Offer insights into the influence of structural modifications on activity.

5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one stands out due to its unique combination of functional groups, which confer distinct properties and broaden its scope of application.

Properties

IUPAC Name

5,6-dimethyl-3-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-12-6-7-16(21-20-12)26-15-5-4-8-22(9-15)17(24)10-23-11-19-14(3)13(2)18(23)25/h6-7,11,15H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKWISLXBAKNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN3C=NC(=C(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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